N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

Description

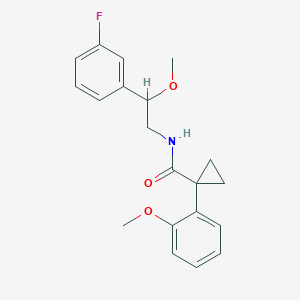

N-(2-(3-Fluorophenyl)-2-methoxyethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a central cyclopropane ring substituted with a 2-methoxyphenyl group and an amide-linked side chain featuring a 3-fluorophenyl moiety and a methoxyethyl group. The fluorophenyl and methoxyphenyl substituents suggest interactions with hydrophobic pockets or aromatic stacking in receptor binding sites, while the methoxyethyl group may influence solubility and pharmacokinetics.

Properties

IUPAC Name |

N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FNO3/c1-24-17-9-4-3-8-16(17)20(10-11-20)19(23)22-13-18(25-2)14-6-5-7-15(21)12-14/h3-9,12,18H,10-11,13H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHZHGLAQOFYEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CC2)C(=O)NCC(C3=CC(=CC=C3)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on available research findings, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C17H20FNO3

- Molecular Weight : 303.35 g/mol

This compound exhibits its biological effects primarily through interaction with specific molecular targets, including:

- Protein Kinases : The compound has shown potential as an inhibitor of certain protein kinases, which play critical roles in cell signaling pathways related to cancer proliferation and survival.

- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells, leading to cell cycle arrest and subsequent cell death.

Efficacy in Cancer Models

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notable findings include:

- Inhibition of Cell Proliferation : The compound has been evaluated in vitro against several cancer cell lines, showing IC50 values ranging from 10 µM to 50 µM, indicating effective inhibition of cell growth.

- Apoptotic Effects : Flow cytometry analyses have revealed an increase in apoptotic cells upon treatment with the compound. For instance, a study reported an increase in the apoptotic population from 16.3% to 49.14% after 48 hours of exposure at a concentration of 10 µM.

| Cell Line | IC50 (µM) | Apoptotic Effect (%) |

|---|---|---|

| SKBr-3 | 17.44 | 49.14 |

| BT-474 | 25.6 | 45.0 |

| MDA-MB-231 | 38.58 | Minimal effect |

Case Studies

-

Study on HER-2 Positive Breast Cancer Cells :

- In a study involving SKBr-3 and BT-474 cells, treatment with this compound resulted in significant inhibition of cell adhesion and migration, which are critical factors in cancer metastasis.

-

Mechanistic Insights :

- Further investigations into the mechanism revealed that the compound's action may involve the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, enhancing its efficacy as a therapeutic agent against resistant cancer phenotypes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several cyclopropanecarboxamide derivatives, which are categorized below based on therapeutic or pesticidal applications:

Table 1: Key Structural and Functional Comparisons

Key Observations:

Structural Determinants of Activity: Orexin Antagonists (E2006, Lemborexant): Feature fluorophenyl and heteroaromatic groups (pyridinyl, pyrimidinyl) critical for receptor binding. The 2,4-dimethylpyrimidinyl group in E2006/lemborexant enhances OX1R/OX2R selectivity . Pesticidal Compounds: Halogenated substituents (dichlorovinyl, trifluoropropenyl) and lipophilic groups (dimethylphenyl) improve insecticidal activity by disrupting ion channels .

Synthesis and Stereochemistry: E2006 and lemborexant require enantioselective synthesis to ensure high potency, whereas pesticidal analogs (e.g., ) prioritize cost-effective routes with moderate diastereomer control .

Pharmacokinetic Considerations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.